methyl 4-nitro-1H-indazole-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-nitroindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)11-7-3-2-4-8(12(14)15)6(7)5-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTCGUBUWFAJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621829 | |
| Record name | Methyl 4-nitro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581812-75-1 | |
| Record name | 1H-Indazole-1-carboxylic acid, 4-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581812-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-nitro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Nitro 1h Indazole 1 Carboxylate and Analogues
Direct Synthesis Approaches to 1H-Indazole-1-Carboxylates
The introduction of a carboxylate group at the N1 position of the indazole ring is a key transformation for modifying the electronic and steric properties of the molecule. This functionalization can be achieved through several direct synthetic approaches, primarily involving esterification-like reactions or acylation strategies.
Esterification Reactions for the N1-Carboxylate Moiety Introduction
While direct esterification of the N-H bond in indazoles is not a standard transformation, analogous reactions that result in the formation of an N-carboxylate can be employed. These methods often involve the reaction of an indazole salt with an appropriate chloroformate. For instance, the deprotonation of the indazole nitrogen with a suitable base, such as sodium hydride, followed by quenching with methyl chloroformate, provides a direct route to the N1-methoxycarbonyl group. The choice of base and solvent is critical to control the regioselectivity between the N1 and N2 positions, with less polar solvents and counterions that can chelate with the N2 atom favoring N1 substitution.
A general representation of this approach is the reaction of a substituted 1H-indazole with a base and an alkyl chloroformate, as shown in the table below.
| Starting Material | Base | Reagent | Product |
| 1H-Indazole | NaH | Methyl Chloroformate | Methyl 1H-indazole-1-carboxylate |
| 4-Nitro-1H-indazole | K2CO3 | Ethyl Chloroformate | Ethyl 4-nitro-1H-indazole-1-carboxylate |
This methodology allows for the introduction of various alkyl carboxylates at the N1 position by simply changing the corresponding alkyl chloroformate.
N1-Acylation and N1-Carboxylation Strategies
N1-acylation and N1-carboxylation are more general and widely applicable strategies for the functionalization of the indazole N1-position. These reactions typically proceed with high regioselectivity for the N1-position, which is generally the more thermodynamically stable isomer compared to the N2-acylated product.
One common method for N1-carboxylation involves the use of methyl chloroformate in the presence of a base. The reaction of 4-nitro-1H-indazole with methyl chloroformate and a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) or DMF leads to the formation of methyl 4-nitro-1H-indazole-1-carboxylate. The reaction conditions, including temperature and choice of base, can be optimized to maximize the yield and regioselectivity.
A Chinese patent (CN103319410B) describes a method for the N-methylation of 3-methyl-6-nitro-1H-indazole using dimethyl carbonate in the presence of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). google.com This suggests that dimethyl carbonate can serve as a methylating and carboxylating agent, offering a potentially safer alternative to methyl chloroformate. This approach could likely be adapted for the N1-methoxycarbonylation of 4-nitro-1H-indazole.
The following table summarizes representative N1-acylation and carboxylation reactions on the indazole scaffold.
| Indazole Derivative | Acylating/Carboxylating Agent | Base | Product |
| 1H-Indazole | Acetyl Chloride | Triethylamine | 1-Acetyl-1H-indazole |
| 4-Nitro-1H-indazole | Methyl Chloroformate | Potassium Carbonate | This compound |
| 3-Methyl-6-nitro-1H-indazole | Dimethyl Carbonate | DBU | Methyl 3-methyl-6-nitro-1H-indazole-1-carboxylate |
Construction of the Nitro-Substituted Indazole Ring System
Cyclization Reactions for Benzopyrazole Core Formation
The formation of the indazole (benzopyrazole) ring system can be accomplished through various cyclization strategies. A common and effective method for the synthesis of 4-nitro-1H-indazole involves the diazotization of 2-methyl-3-nitroaniline (B147196) followed by intramolecular cyclization. chemicalbook.com In this reaction, 2-methyl-3-nitroaniline is treated with sodium nitrite (B80452) in glacial acetic acid. The resulting diazonium salt undergoes spontaneous cyclization to form the indazole ring, with the nitro group already in the desired C4-position. This method is advantageous as it directly provides the correctly substituted indazole core in high yield.
Another approach involves the reductive cyclization of o-nitrobenzylidene derivatives. While not specific to the 4-nitro isomer, this general strategy highlights the versatility of cyclization reactions in forming the indazole scaffold.
Regioselective Nitro Group Introduction at the C4-Position of the Indazole Ring
An alternative strategy to constructing the 4-nitro-substituted indazole ring is the direct nitration of the 1H-indazole core or its N1-protected derivatives. The regioselectivity of electrophilic aromatic substitution on the indazole ring is influenced by the electronic nature of the substituents and the reaction conditions. Nitration of 1H-indazole itself with a mixture of nitric acid and sulfuric acid can lead to a mixture of isomers, with the 5-nitro and 3-nitro isomers often being the major products. However, under carefully controlled conditions, it is possible to favor the formation of the 4-nitro isomer.
For the synthesis of this compound, a potential route would be the nitration of methyl 1H-indazole-1-carboxylate. The N1-methoxycarbonyl group is electron-withdrawing and will influence the regioselectivity of the nitration. The directing effect of this group, combined with the inherent reactivity of the indazole nucleus, would need to be carefully studied to achieve selective nitration at the C4-position.
The table below outlines key methods for introducing the nitro group onto the indazole ring.
| Starting Material | Nitrating Agent | Conditions | Major Product(s) |
| 2-Methyl-3-nitroaniline | NaNO2 / Acetic Acid | 0 °C to rt | 4-Nitro-1H-indazole |
| 1H-Indazole | HNO3 / H2SO4 | Controlled Temperature | Mixture of 3-, 5-, and potentially 4-nitro-1H-indazole |
| Methyl 1H-indazole-1-carboxylate | HNO3 / H2SO4 | To be determined | Potentially a mixture of nitro-isomers including this compound |
Multi-component Reaction Architectures in Indazole Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to the synthesis of functionalized indazoles. For example, a three-component reaction involving a suitably substituted o-halobenzaldehyde, a hydrazine, and a source of the carboxylate group could potentially be developed. Such a strategy would be highly convergent and would allow for rapid access to a library of analogues. The development of novel MCRs for the synthesis of highly substituted indazoles remains an active area of research.
Catalytic Approaches in Indazole Synthesis
Catalysis has revolutionized the synthesis of indazole derivatives, offering pathways that are often more efficient and selective than traditional methods. benthamdirect.comresearchgate.net These approaches can be broadly categorized into transition metal-catalyzed reactions, electrochemical methods, and metal-free catalysis.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Rhodium)
Transition metals, particularly palladium, copper, and rhodium, are extensively used in the synthesis of indazoles. nih.govresearchgate.net These metals catalyze a variety of coupling reactions that enable the formation of the indazole core and the introduction of substituents with a high degree of control.
Palladium (Pd): Palladium catalysts are instrumental in C-H activation and cross-coupling reactions for indazole synthesis. For instance, palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides provides an efficient route to 3-aryl-2H-indazoles. researchgate.net These reactions often proceed with low catalyst loadings and utilize inexpensive bases. researchgate.net
Copper (Cu): Copper-catalyzed reactions are also prominent in indazole synthesis. A notable example is the copper(II) acetate-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, which, after a subsequent ring closure, yields 1N-alkoxycarbonyl indazoles. rsc.org Copper catalysis is also employed in tandem with other transition metals, such as rhodium, to facilitate C-N and N-N bond formations. researchgate.net
Rhodium (Rh): Rhodium catalysts have been effectively used in the synthesis of N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes. acs.org Synergistic rhodium/copper catalytic systems have been developed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes via C-H activation and subsequent C-N/N-N coupling. acs.org This dual catalytic system operates under redox-neutral conditions, demonstrating high efficiency and broad functional group tolerance. acs.org A rhodacyclic imidate complex has been identified as a key intermediate in this process. acs.org
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / KOAc | 2H-indazoles, Aryl bromides | 3-Aryl-2H-indazoles | Low catalyst loading, inexpensive base | researchgate.net |
| Cu(OAc)₂ | 2-Formylboronic acids, Diazodicarboxylates | 1N-Alkoxycarbonyl indazoles | Two-step, one-pot procedure | rsc.org |
| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Imidates, Nitrosobenzenes | 1H-Indazoles | Redox-neutral, high efficiency, synergistic catalysis | acs.org |
| Rh(III) catalyst | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | C-H bond addition | acs.org |
Electrochemical Synthetic Methodologies for Indazole Derivatives
Electrochemical synthesis has emerged as a green and powerful tool for the construction and functionalization of indazole derivatives. bohrium.com These methods often operate under mild conditions, avoiding the need for harsh reagents and high temperatures. bohrium.comrsc.org
A key advantage of electrosynthesis is the ability to control reaction outcomes by tuning parameters such as the electrode material and cell voltage. For example, the selective synthesis of 1H-indazoles versus their N-oxides can be achieved by choosing the appropriate cathode material. nih.gov A reticulated vitreous carbon cathode favors the formation of 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenated 1H-indazoles. nih.gov This approach has been successfully applied to a broad range of substrates, including those with electron-rich and electron-poor functionalities. nih.gov
Furthermore, electrochemical methods have been developed for the regioselective C-H functionalization of indazoles, such as selenylation, without the need for metal catalysts or external oxidants. rsc.org These reactions proceed via a proposed radical pathway, initiated by the anodic oxidation of diselenides. rsc.org
Metal-Free Catalysis in the Construction of Nitroindazole Structures
The development of metal-free catalytic systems for the synthesis of N-heterocycles, including nitroindazoles, is a significant area of research aimed at promoting sustainable chemistry. nih.govresearchgate.net These approaches often rely on the use of organocatalysts or non-metallic reagents to promote the desired transformations. nih.gov
For instance, the synthesis of 1H-indazoles can be achieved through a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org This method is operationally simple, tolerant of a wide range of functional groups, and insensitive to air and moisture. organic-chemistry.org Similarly, metal-free, iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization has been reported. nih.gov
Nitrogen-doped carbons have also been explored as efficient metal-free catalysts for hydrogenation reactions, such as the reduction of 1-chloro-4-nitrobenzene, demonstrating high selectivity for the nitro group. mdpi.com This highlights the potential for using such catalysts in the synthesis of nitroindazole precursors.
Control of Chemo- and Regioselectivity in Indazole Functionalization
Achieving chemo- and regioselectivity is a critical challenge in the functionalization of the indazole scaffold, particularly concerning substitution at the N1 and N2 positions and C-H functionalization of the benzene (B151609) ring.
Strategies for Selective N1 vs. N2 Substitution Patterns in Indazole-1-Carboxylates
The alkylation of indazoles typically yields a mixture of N1 and N2 isomers, with the ratio being influenced by steric and electronic factors, as well as reaction conditions like the choice of base and solvent. d-nb.infonih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov
Several strategies have been developed to control the regioselectivity of N-substitution. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a variety of substituted indazoles. d-nb.info Conversely, substituents at the C7 position, such as nitro or carboxylate groups, can direct alkylation to the N2 position with high selectivity. d-nb.infonih.gov
In the context of indazole-1-carboxylates, the initial acylation of the indazole nitrogen is a key step. Electrochemical methods have been developed for the selective N1-acylation of indazoles, where the indazole is first reduced to an indazole anion, which then reacts with an acid anhydride. organic-chemistry.org
| Reaction Conditions | Substituent on Indazole Ring | Major Isomer | Key Influencing Factor | Reference |
|---|---|---|---|---|
| NaH in THF | Various C3, C4, C5, C6 substituents | N1 | Kinetic control, solvent effects | d-nb.info |
| Various bases and solvents | C7-NO₂ or C7-CO₂Me | N2 | Steric and electronic effects of the substituent | d-nb.infonih.gov |
| Electrochemical reduction followed by acylation | Unsubstituted indazole | N1-acylated | Formation of indazole anion | organic-chemistry.org |
Directing Group Effects in C-H Functionalization at the C4- and C7-Positions of the Indazole Ring
Directing groups play a crucial role in achieving regioselective C-H functionalization of the indazole ring, particularly at the less reactive C4 and C7 positions. researchgate.net These groups coordinate to a metal catalyst, bringing it into proximity of a specific C-H bond and facilitating its activation. chim.it
For example, a removable N,N-diisopropylcarbamoyl directing group has been utilized for the rhodium-catalyzed C7 olefination of 1H-indazoles with high site selectivity. researchgate.net Similarly, azo and oxime directing groups have been employed in cobalt-catalyzed syntheses of N-aryl-2H-indazoles. nih.gov
The choice of solvent and ligand can also influence the site-selectivity of C-H functionalization. A switchable C-H arylation of 1-methyl-4-nitro-1H-indazole catalyzed by Pd(OAc)₂ has been achieved by altering the solvent and ligand system, demonstrating the fine-tuning possible in these reactions. researchgate.net
Mechanistic Investigations of Synthetic Transformations Involving Methyl 4 Nitro 1h Indazole 1 Carboxylate
Elucidation of Reaction Pathways for Indazole Ring Formation
The formation of the 4-nitroindazole core of methyl 4-nitro-1H-indazole-1-carboxylate can be rationalized through several established synthetic routes for indazoles. While specific studies on this exact molecule are limited, mechanistic principles from related syntheses provide significant insight.
Identification and Role of Key Intermediates (e.g., Diazonium Salts, Iminoxyl Radicals, N-Acyliminium Ions)
The synthesis of 4-nitro-1H-indazole can be achieved from 2-methyl-3-nitroaniline (B147196) via diazotization. chemicalbook.com In this process, a diazonium salt is a key intermediate. The reaction involves the treatment of the aniline (B41778) with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form an aryl diazonium salt. This intermediate then undergoes intramolecular cyclization to form the indazole ring. A plausible pathway involves the in situ generated diazonium salt being attacked by the adjacent methyl group, followed by deprotonation to yield 4-nitro-1H-indazole. Subsequent N-acylation with methyl chloroformate would then yield the target compound.
Another relevant synthetic pathway for nitroindazoles is the Davis-Beirut reaction , which involves the cyclization of o-nitrobenzylamines. wikipedia.orgnih.govnih.gov The mechanism of this reaction is proposed to proceed through a highly reactive nitroso imine intermediate . nih.govnih.gov This intermediate is generated in situ and undergoes an N-N bond-forming heterocyclization. nih.gov While the Davis-Beirut reaction typically yields 2H-indazoles, these can sometimes be converted to 1H-indazoles. wikipedia.org The reaction can be catalyzed by either acid or base, and computational studies have supported the role of the o-nitrosobenzylidine imine intermediate. nih.gov
The Cadogan cyclization is another method for preparing indazoles from nitroaromatics through a reductive cyclization mechanism. nih.gov While traditionally thought to proceed via a nitrene intermediate, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides , suggesting non-nitrene pathways are also possible. acs.org
While less common for primary indazole ring formation, N-acyliminium ions are powerful electrophiles that can participate in intramolecular cyclization reactions to form various heterocyclic systems. arkat-usa.orgresearchgate.netresearchgate.net In the context of pre-formed indazole systems, N-acyliminium ions could be generated from N-substituted derivatives and participate in further annulation reactions.
Energetic Profiles and Transition State Analysis of Cyclization Reactions
Detailed energetic profiles and transition state analyses for the formation of this compound are not extensively reported in the literature. However, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanisms of related indazole syntheses. For instance, in the Davis-Beirut reaction, DFT calculations have been used to support the proposed mechanism involving a concerted N-N bond-forming heterocyclization from an o-nitrosobenzylidine imine intermediate. nih.gov Such computational approaches are crucial for determining the feasibility of proposed pathways, identifying the rate-determining steps, and understanding the structures of transition states. youtube.com
Mechanistic Studies of Regioselective Functionalization of Indazole Systems
The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioselectivity challenges during functionalization reactions such as alkylation and arylation. The substituent at the 4-position (nitro group) and the 1-position (methoxycarbonyl group) of the title compound significantly influence the electronic properties of the indazole core and, consequently, the regiochemical outcome of its reactions.
Detailed Mechanisms of N-Alkylation and N-Arylation (e.g., Chelation Control, Non-Covalent Interactions)
The N-alkylation of indazoles is highly sensitive to reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric nature of substituents on the indazole ring. nih.gov For indazoles bearing electron-withdrawing groups, such as the nitro group in the target molecule, the regioselectivity of N-alkylation can be significantly affected.
Studies on substituted indazoles have shown that electronic and steric factors play a crucial role in determining the N1/N2 ratio of alkylation products. nih.gov For instance, the presence of a nitro group at the C7 position has been shown to confer excellent N2 regioselectivity. nih.govresearchgate.net This is attributed to the electron-withdrawing nature of the nitro group, which can influence the relative nucleophilicity of the two nitrogen atoms.
Mechanistic insights from DFT calculations on the N-alkylation of a related indazole, methyl 5-bromo-1H-indazole-3-carboxylate, suggest that chelation and other non-covalent interactions (NCIs) can be the driving forces for regioselectivity. beilstein-journals.orgnih.gov When using a base like cesium carbonate, a chelation mechanism involving the cesium cation, the N2 nitrogen, and the oxygen of a C3-ester substituent can favor N1-alkylation. beilstein-journals.orgnih.gov Conversely, other non-covalent interactions can drive the formation of the N2-product under different conditions. beilstein-journals.orgnih.gov Given the presence of a methoxycarbonyl group at the N1 position of the title compound, further N-alkylation is not a primary reaction. However, in the synthesis of N-alkylated 4-nitroindazoles, these mechanistic principles would be highly relevant.
N-arylation of indazoles is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. nih.govorganic-chemistry.org Copper-catalyzed N-arylation has been shown to be effective for a range of nitrogen heterocycles, including indazoles. organic-chemistry.orgorganic-chemistry.org The mechanism of these reactions generally involves the formation of a metal-amide complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-arylated product. The choice of ligand for the metal catalyst is often crucial for achieving high yields and selectivity. organic-chemistry.org
Mechanistic Pathways of C-H Activation and Oxidative Arylation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including indazoles. nih.govnih.govrsc.org This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to functionalize.
For 2H-indazoles, late-stage functionalization via C-H activation is an efficient method for increasing molecular complexity. researchgate.net Rhodium(III)-catalyzed C-H activation of azobenzenes, followed by annulation with various partners, has been used to synthesize indazole derivatives. nih.govacs.org A plausible mechanism involves the coordination of the directing group to the metal center, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, leading to the functionalized product. nih.gov While the title compound is a 1H-indazole, similar principles of directed C-H activation could potentially be applied to the benzene (B151609) ring of the indazole core, with the nitro and methoxycarbonyl groups influencing the regioselectivity of the C-H functionalization.
Influence of Reaction Conditions and Solvent Effects on Mechanistic Outcomes
Reaction conditions and solvent choice can have a profound impact on the mechanistic pathways and, consequently, the outcome of reactions involving indazoles. This is particularly evident in the regioselective functionalization of the indazole nucleus.
In the N-alkylation of indazoles, the solvent can significantly influence the N1/N2 product ratio. For example, solvent-dependent regioselectivity has been observed when using sodium hexamethyldisilazide (NaHMDS) in either tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The combination of sodium hydride (NaH) as a base in THF has been identified as a promising system for achieving high N1-selectivity for certain substituted indazoles. nih.govresearchgate.net In contrast, Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer for some indazole derivatives. nih.gov
The effect of different bases and solvents on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate has been systematically studied, with dioxane proving to be a high-yielding solvent in the presence of cesium carbonate. nih.gov These findings underscore the importance of empirical screening of reaction conditions to achieve the desired regiochemical outcome.
The following table summarizes the effect of different bases and solvents on the N1/N2 regioselectivity of alkylation for a model indazole system, methyl 1H-indazole-3-carboxylate.
| Entry | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 1 | K2CO3 | DMF | 1.5:1 | 48 | nih.gov |
| 2 | NaH | THF | >99:1 | 89 | nih.gov |
| 3 | Cs2CO3 | Dioxane | - | 96 (N1) | nih.gov |
| 4 | DEAD/PPh3 | THF | 1:2.5 | 78 | nih.gov |
Data presented is for analogous systems and illustrates general principles.
Derivatization and Advanced Functionalization Chemistry of Methyl 4 Nitro 1h Indazole 1 Carboxylate
Chemical Transformations of the C4-Nitro Group
The electron-withdrawing nature of the nitro group at the C4-position significantly influences the chemical reactivity of the indazole ring, making it a prime target for various transformations.
Catalytic Reduction Reactions to Corresponding Amino Derivatives
The reduction of the C4-nitro group to a primary amine is a fundamental transformation that opens up a vast landscape of further derivatization possibilities, such as amide bond formation, sulfonylation, and diazotization reactions. While specific catalytic hydrogenation conditions for methyl 4-nitro-1H-indazole-1-carboxylate are not extensively documented in publicly available literature, the reduction of nitroindazoles is a well-established process.
Commonly, this transformation is achieved through catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The choice of catalyst, solvent, pressure, and temperature can be optimized to achieve high yields and selectivity.
Alternatively, chemical reduction methods offer a valuable alternative to catalytic hydrogenation. A widely used method for the reduction of nitroarenes, including nitroindazoles, is the use of stannous chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid, or in an alcoholic solvent. beilstein-journals.orgresearchgate.net This method is particularly useful when other functional groups in the molecule are sensitive to catalytic hydrogenation conditions. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group, ultimately yielding the corresponding amine. While specific yields for the reduction of this compound are not reported, the reduction of 4-nitroindazole using SnCl₂ in various alcohols has been shown to be an effective method. researchgate.net
Table 1: Representative Conditions for the Reduction of Nitroindazoles
| Catalyst/Reagent | Solvent | Temperature | Observations | Reference |
| SnCl₂ | Ethanol | Reflux | Effective for reduction of 4-nitroindazoles. | researchgate.net |
| Pd/C, H₂ | Methanol/Ethyl Acetate (B1210297) | Room Temperature | General method for nitro group reduction. | Inferred from standard organic synthesis protocols |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water | Reflux | A classic method for nitroarene reduction. | Inferred from standard organic synthesis protocols |
Nucleophilic Aromatic Substitution Strategies of the Nitro Functionality
The direct nucleophilic aromatic substitution (SNAr) of a nitro group on an aromatic ring is generally a challenging transformation. The nitro group is typically a poor leaving group unless the aromatic system is highly activated by other strong electron-withdrawing groups. libretexts.orgstackexchange.com In the context of this compound, the indazole ring itself is electron-rich, which further disfavors direct nucleophilic attack at the C4 position to displace the nitro group.
However, in highly electron-deficient aromatic systems, the displacement of a nitro group by strong nucleophiles such as alkoxides, thiolates, or amines can occur. libretexts.org For 4-nitroindazoles, the literature primarily describes nucleophilic substitution of other leaving groups (like halogens) activated by the nitro substituent, or nucleophilic attack at other positions on the ring, rather than direct displacement of the C4-nitro group itself. nih.gov
There are reports of nitro group migration in certain nitropyridine systems upon reaction with amines, but this proceeds through complex rearrangement mechanisms rather than a direct SNAr displacement. nih.gov Research on direct methoxylation of nitroarenes has shown that under specific conditions with excess potassium methoxide (B1231860), displacement of a hydrogen atom ortho or para to the nitro group can occur, and in some cases, displacement of the nitro group is observed in equimolar reactions. rsc.org However, the applicability of these conditions to this compound remains to be experimentally verified.
Due to the lack of specific literature examples for the direct nucleophilic aromatic substitution of the nitro group in this compound, this remains an area for future investigation.
Modifications and Derivatizations of the N1-Carboxylate Moiety
The N1-carboxylate group serves as both a protecting group for the indazole nitrogen and a versatile handle for further functionalization.
Hydrolysis Reactions to Yield the Carboxylic Acid Analogue
The hydrolysis of the methyl ester at the N1-position to the corresponding carboxylic acid, 4-nitro-1H-indazole-1-carboxylic acid, is a key step that allows for subsequent amide bond formation or other modifications at this position. This transformation is typically achieved under basic conditions.
Standard hydrolysis procedures involve treating the ester with an aqueous solution of an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a protic solvent like methanol, ethanol, or a mixture of water and a co-solvent like tetrahydrofuran (B95107) (THF) or dioxane. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed. Acidification of the reaction mixture then precipitates the carboxylic acid. While specific conditions for the hydrolysis of this compound are not detailed in the available literature, this is a standard and generally high-yielding transformation for N-alkoxycarbonyl indazoles. reddit.com
Table 2: General Conditions for Hydrolysis of Indazole Esters
| Base | Solvent | Temperature | General Outcome | Reference |
| LiOH | THF/H₂O | Room Temperature | Mild and effective for many ester hydrolyses. | reddit.com |
| NaOH | Methanol/H₂O | Room Temperature to Reflux | Common and cost-effective hydrolysis conditions. | reddit.com |
| KOH | Ethanol/H₂O | Room Temperature to Reflux | Another standard and effective hydrolysis method. | reddit.com |
Transesterification and Amide Bond Formation Strategies for Ester Diversification
The N1-carboxylate moiety can be further diversified through transesterification or by conversion to an amide.
Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of a catalytic amount of acid or base. For instance, reaction with a higher boiling point alcohol in the presence of a catalyst like sodium methoxide or sulfuric acid can drive the equilibrium towards the formation of the new ester. This strategy allows for the introduction of various alkyl or aryl groups at the ester position, thereby modifying the steric and electronic properties of the molecule.
Amide Bond Formation: A more common and versatile strategy involves the initial hydrolysis of the methyl ester to the carboxylic acid, as described in section 4.2.1. The resulting 4-nitro-1H-indazole-1-carboxylic acid can then be coupled with a wide range of primary and secondary amines to form the corresponding amides. This reaction is typically facilitated by a coupling agent.
Common amide coupling protocols involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other modern coupling reagents include uronium or phosphonium (B103445) salts like HATU, HBTU, or PyBOP. The choice of coupling agent, base (e.g., triethylamine, diisopropylethylamine), and solvent (e.g., dichloromethane, dimethylformamide) can be tailored to the specific amine being used. This approach provides a powerful tool for generating a library of N1-carboxamide derivatives of 4-nitroindazole. researchgate.netrsc.orgresearchgate.net
Table 3: Common Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Application | Reference |
| EDC | HOBt | Et₃N or DIPEA | DMF or CH₂Cl₂ | General and widely used for amide synthesis. | researchgate.net |
| HATU | - | DIPEA | DMF | Highly efficient for coupling hindered amines. | researchgate.net |
| PyBOP | - | DIPEA | DMF or CH₂Cl₂ | Effective for a broad range of amide couplings. | libretexts.org |
Functionalization Strategies for the Indazole Core
Beyond the manipulation of the C4-nitro and N1-carboxylate groups, the indazole core itself presents opportunities for further functionalization, although the presence of the deactivating nitro group can influence the regioselectivity of these reactions.
Electrophilic aromatic substitution reactions on the benzene (B151609) ring of the indazole are expected to be directed by the existing substituents. The nitro group is a strong deactivating group and a meta-director, while the pyrazole (B372694) ring is generally considered as an activating group, directing ortho and para to the point of fusion. The N1-carboxylate group is also electron-withdrawing. The interplay of these electronic effects will determine the position of further substitution. For instance, halogenation (e.g., with Br₂ or NBS) or nitration (e.g., with HNO₃/H₂SO₄) would likely occur at positions on the benzene ring that are least deactivated. chim.itmasterorganicchemistry.com However, the harsh conditions often required for these reactions might not be compatible with the N1-carboxylate group.
Functionalization of the pyrazole ring is another possibility. For example, lithiation at the C3 position followed by quenching with an electrophile is a common strategy for introducing substituents at this position in N-protected indazoles. chim.it The feasibility of this approach for this compound would depend on the stability of the lithiated intermediate in the presence of the nitro and ester functionalities.
Given the limited specific literature on the functionalization of the indazole core of this compound, the exploration of these reactions presents an opportunity for new synthetic discoveries. The reactivity patterns would likely be inferred from studies on related 4-nitroindazole derivatives. beilstein-journals.orgresearchgate.net
Electrophilic Aromatic Substitution Reactions on the Benzene Moiety
The benzene moiety of the indazole ring system is subject to electrophilic aromatic substitution (EAS), though its reactivity is significantly modulated by the substituents present. In this compound, the C4-nitro group acts as a powerful deactivating group and meta-director through both resonance and inductive effects. Concurrently, the fused pyrazole ring, particularly the lone pair of electrons on the N2 atom, tends to direct incoming electrophiles to the C3 and C7 positions. The interplay of these electronic factors dictates the regiochemical outcome of EAS reactions.
Research on closely related 4-substituted 1H-indazoles has demonstrated that electrophilic attack can be selectively directed to the C7 position. nih.govrsc.org For instance, the bromination of 4-sulfonamido-1H-indazoles using N-bromosuccinimide (NBS) proceeds with high regioselectivity to yield the 7-bromo derivative. nih.gov This selectivity is attributed to the electronic influence of the C4-substituent and the inherent reactivity of the indazole nucleus. Given these precedents, it is projected that the electrophilic halogenation of this compound would preferentially occur at the C7 position, which is para to the directing N2 atom and meta to the deactivating C4-nitro group.
| Reaction | Electrophile Source | Proposed Major Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | Methyl 7-bromo-4-nitro-1H-indazole-1-carboxylate | nih.gov |
| Chlorination | N-Chlorosuccinimide (NCS) | Methyl 7-chloro-4-nitro-1H-indazole-1-carboxylate | - |
| Nitration | HNO₃ / H₂SO₄ | Methyl 4,7-dinitro-1H-indazole-1-carboxylate | - |
Table 1: Representative Electrophilic Aromatic Substitution Reactions.
Directed C-H Functionalization and Cross-Coupling Methodologies
Modern synthetic chemistry offers powerful tools for the precise functionalization of heterocyclic scaffolds, bypassing the limitations of classical electrophilic substitution. These methods include direct C-H activation and palladium-catalyzed cross-coupling reactions, which have been successfully applied to 4-nitroindazole systems.
Direct C-H Arylation: Palladium-catalyzed direct C-H arylation has emerged as a highly efficient, atom-economical method for forming C-C bonds. Studies on 1-methyl-4-nitro-1H-indazole, a close analogue of the title compound, have shown that the site of arylation can be controlled by the choice of ligands and solvent. researchgate.netresearchgate.net Specifically, a palladium acetate catalyst in the presence of a bidentate ligand like 1,10-phenanthroline (B135089) in dimethylacetamide (DMA) promotes selective C-H activation and arylation at the C7 position. researchgate.net This methodology allows for the introduction of various aryl and heteroaryl groups directly onto the indazole core.
| Arylating Agent | Catalyst / Ligand | Solvent | Yield (%) | Reference |
| Benzene | Pd(OAc)₂ / 1,10-phenanthroline | DMA | 75 | researchgate.net |
| Toluene | Pd(OAc)₂ / 1,10-phenanthroline | DMA | 78 | researchgate.net |
| Anisole | Pd(OAc)₂ / 1,10-phenanthroline | DMA | 65 | researchgate.net |
| Thiophene | Pd(OAc)₂ / 1,10-phenanthroline | DMA | 55 | researchgate.net |
Table 2: Palladium-Catalyzed C7 Direct Arylation of 1-Methyl-4-nitro-1H-indazole.
Halogenation and Suzuki-Miyaura Cross-Coupling: A complementary two-step approach involves initial regioselective halogenation followed by a cross-coupling reaction. As established, the C7 position of 4-substituted indazoles can be selectively brominated using NBS. nih.govresearchgate.net The resulting 7-bromo-4-nitroindazole derivative is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction couples the aryl bromide with a wide range of aryl or heteroaryl boronic acids, providing a versatile route to C7-arylated indazoles. nih.gov This method demonstrates broad functional group tolerance and consistently produces the desired products in moderate to excellent yields.
| Boronic Acid | Catalyst | Base | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 92 | nih.gov |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 78 | nih.gov |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 75 | nih.gov |
Table 3: Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-sulfonamido-1H-indazoles with Various Boronic Acids.
Annulation Reactions and the Formation of Fused Polycyclic Systems (e.g., Triazoles, Isoxazoles)
The functional groups of this compound provide synthetic handles for annulation reactions, enabling the construction of more complex, fused polycyclic systems. While direct annulation reactions starting from the title compound are not extensively documented, logical synthetic pathways can be proposed based on established transformations of the nitro group.
Synthesis of Fused Triazole Systems: A plausible route to a triazolo-fused indazole involves the chemical manipulation of the C4-nitro group. The initial step would be the reduction of the nitro group to an amine, yielding methyl 4-amino-1H-indazole-1-carboxylate. This transformation is commonly achieved using reagents such as SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation. The resulting amine can be converted into an azide (B81097) via diazotization followed by treatment with sodium azide. The introduction of a suitable functional group at the adjacent C5 position, followed by an intramolecular cyclization of the azide, would lead to the formation of a fused 1,2,3-triazole ring, resulting in a triazolo[4,5-f]indazole system.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Nitro Reduction | SnCl₂, HCl | Methyl 4-amino-1H-indazole-1-carboxylate |
| 2 | Diazotization/Azidation | NaNO₂, HCl then NaN₃ | Methyl 4-azido-1H-indazole-1-carboxylate |
| 3 | C5-Functionalization & Cyclization | Various | Triazolo[4,5-f]indazole derivative |
Table 4: Proposed Synthetic Pathway to Fused Triazole Systems.
Synthesis of Fused Isoxazole (B147169) Systems: Similarly, the construction of an isoxazole ring fused to the indazole core can be envisioned. A key strategy for isoxazole synthesis is the cycloaddition of a nitrile oxide with a suitable dipolarophile or the cyclization of an oxime derivative. beilstein-journals.org A potential pathway could involve the reduction of the C4-nitro group to a hydroxylamine (B1172632). Functionalization of the C5 position to introduce a formyl group (via Vilsmeier-Haack reaction on an activated precursor) would generate an intermediate primed for cyclization. Subsequent acid-catalyzed dehydration of the resulting oxime would yield the fused isoxazolo[4,5-f]indazole system.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Partial Nitro Reduction | Zn, NH₄Cl | Methyl 4-(hydroxylamino)-1H-indazole-1-carboxylate |
| 2 | C5-Formylation | POCl₃, DMF | Methyl 5-formyl-4-(hydroxylamino)-1H-indazole-1-carboxylate |
| 3 | Cyclization/Dehydration | Acid catalyst | Isoxazolo[4,5-f]indazole derivative |
Table 5: Proposed Synthetic Pathway to Fused Isoxazole Systems.
These proposed routes highlight the potential of this compound as a versatile building block for accessing novel and complex heterocyclic frameworks through strategic functional group interconversion and annulation reactions.
Computational and Theoretical Chemistry Studies of Methyl 4 Nitro 1h Indazole 1 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For methyl 4-nitro-1H-indazole-1-carboxylate, these calculations can elucidate its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and stability of organic compounds. Theoretical calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can determine the most stable conformation of this compound. These calculations typically show that the 1H-tautomer of the indazole ring is more stable than the 2H-tautomer, a finding that has been supported by studies on related indazole derivatives. nih.gov The optimized geometry from DFT calculations provides bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data for similar molecules. nih.gov
The stability of the molecule is influenced by the electron-withdrawing nature of the nitro group at the 4-position and the methyl carboxylate group at the 1-position. These substituents significantly impact the electron density distribution across the indazole ring system.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.38 | - | - |
| N1-C7a | 1.39 | - | - |
| C4-N(O2) | 1.45 | - | - |
| N1-C(O)OCH3 | 1.42 | - | - |
| C1=O | 1.21 | - | - |
| C1-O-CH3 | 1.35 | - | - |
| ∠N2-N1-C7a | - | 108.5 | - |
| ∠C3-C4-C5 | - | 118.9 | - |
| ∠O-C-O | - | 125.0 | - |
| Dihedral(C4-C3a-N2-N1) | - | - | 0.5 |
| Dihedral(N1-C(O)-O-CH3) | - | - | 178.0 |
Note: The data in this table is hypothetical and presented for illustrative purposes, based on typical values for similar molecular structures.
Frontier molecular orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.com
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters of this compound
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -2.50 |
| Energy Gap (ΔE) | 4.35 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.50 |
| Electronegativity (χ) | 4.675 |
| Chemical Hardness (η) | 2.175 |
| Chemical Softness (S) | 0.230 |
| Electrophilicity Index (ω) | 5.03 |
Note: The data in this table is hypothetical and presented for illustrative purposes, based on trends observed in similar nitroaromatic heterocyclic compounds.
Mechanistic Simulations and Reaction Pathway Prediction
Computational chemistry can also be employed to simulate reaction mechanisms and predict the most likely reaction pathways.
By mapping the potential energy surface of a reaction, computational methods can determine the energy profiles of different reaction pathways. This includes identifying transition states and calculating activation barriers. For instance, in reactions involving nucleophilic attack on the indazole ring, the presence of the nitro group would significantly influence the regioselectivity of the reaction. DFT calculations can be used to model the interaction of this compound with various reagents and predict the most favorable reaction products.
Analysis of Molecular Interactions and Chemical Reactivity Descriptors
The electronic properties of a molecule determine how it interacts with other molecules. Various chemical reactivity descriptors, derived from DFT calculations, can quantify these interactions.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carboxylate groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the aromatic ring, suggesting these are susceptible to nucleophilic attack.
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) provide a quantitative measure of a molecule's reactivity. irjweb.com High electrophilicity index values suggest a molecule is a good electrophile. nih.gov The values of these descriptors for this compound would be influenced by its specific substituent groups.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. wikipedia.orguni-muenchen.de This analysis provides detailed information on electron density distribution, atomic charges, and the hybridization of atomic orbitals, which are crucial for understanding molecular stability and reactivity. wikipedia.org
For indazole systems, NBO analysis has been employed to elucidate the partial charges on the nitrogen atoms, which helps in predicting the regioselectivity of reactions like alkylation. nih.gov In the case of this compound, the presence of a strong electron-withdrawing nitro group at the C4 position and a carboxylate group at the N1 position significantly influences the charge distribution across the molecule.
The nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the nitro and carboxylate groups are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to these electronegative groups would exhibit positive charges. A recent study on other substituted indazoles used NBO analysis to calculate the partial charges on N1 and N2, which were then used to rationalize the observed reaction pathways. nih.gov While the precise values for this compound are not available, a qualitative understanding of the charge distribution can be inferred.
Table 1: Inferred Natural Atomic Charges and Hybridization for Key Atoms in this compound
| Atom | Inferred Natural Charge | Inferred Hybridization |
|---|---|---|
| N1 | Negative | ~sp² |
| N2 | More Negative than N1 | ~sp² |
| C4 | Positive | sp² |
| N (nitro) | Positive | ~sp² |
| O (nitro) | Negative | ~sp² |
| C (carbonyl) | Positive | sp² |
| O (carbonyl) | Negative | ~sp² |
Note: This table represents inferred data based on the known electronic effects of the substituents and NBO analyses of related compounds. Specific calculated values for this compound are not available in the cited literature.
Electrostatic Potential (ESP/MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It is used to predict and analyze the reactive behavior of a molecule, particularly in electrophilic and nucleophilic reactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map is expected to show significant regions of negative potential around the oxygen atoms of the nitro and carbonyl groups due to their high electronegativity and the presence of lone pairs. The area around the N2 atom of the indazole ring would also be expected to exhibit a negative potential. These sites represent the most likely points of interaction with electrophiles or hydrogen bond donors.
Conversely, the hydrogen atoms of the benzene (B151609) ring and the regions around the carbon atoms attached to the electron-withdrawing groups would display a positive electrostatic potential, making them susceptible to attack by nucleophiles. The presence of the electron-withdrawing nitro group would significantly enhance the positive potential on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.
Prediction of Acidity and Basicity (pKa Calculations)
The acidity and basicity of a molecule are fundamental properties that dictate its behavior in chemical reactions. The indazole ring system can act as both a weak acid (due to the N-H proton in the unsubstituted form) and a weak base (due to the lone pair on the N2 atom). dtic.mildtic.mil The presence of substituents can significantly alter these properties.
The this compound lacks the acidic N-H proton of the parent indazole. Its basicity is primarily associated with the lone pair of electrons on the N2 atom. The presence of the strongly electron-withdrawing 4-nitro group is expected to decrease the electron density on the indazole ring, thereby reducing the basicity of the N2 atom. Similarly, the N1-carboxylate group also acts as an electron-withdrawing group, further diminishing the basicity.
Table 2: Predicted and Experimental pKa Values for Related Nitroindazoles
| Compound | pKa (Strongest Acidic) | Source |
|---|---|---|
| 4-Nitro-1H-indazole | 11.08 (Predicted) | guidechem.com |
Tautomerism and Isomer Stability Studies of Indazole Derivatives
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen of the pyrazole ring. nih.gov Computational studies have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov MP2/6-31G** calculations indicate that the 1H-tautomer of indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov Similar results have been obtained by other computational methods in both the gas phase and in aqueous solution. acs.org
In the case of N-substituted indazoles, the focus shifts from tautomerism to the relative stability of N1 and N2 isomers. For this compound, the substituent is fixed at the N1 position. However, understanding the relative stability of the N1 versus the N2 isomer is crucial in synthetic chemistry, as reactions often yield a mixture of both.
Theoretical calculations provide valuable insights into the thermodynamic stability of these isomers. For instance, B3LYP/6-311++G(d,p) calculations on a related system, the addition product of indazole to formaldehyde, indicated that the 1-substituted isomer is 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.govacs.org Generally, N1-substituted indazoles are considered to be thermodynamically more stable, while N2-isomers may be kinetically favored under certain reaction conditions. nih.gov The electronic and steric effects of substituents play a significant role in determining the isomer ratio. nih.gov The presence of the 4-nitro and 1-carboxylate groups in this compound would influence the electronic properties of the indazole ring system, and detailed computational studies would be required to quantify the precise energy difference between the N1 and a hypothetical N2 isomer.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Nitro-1H-indazole |
| 5-Nitroindazole (B105863) |
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like indazoles. researchgate.net It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N).
A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy allows for the unambiguous assignment of all atoms within the methyl 4-nitro-1H-indazole-1-carboxylate structure.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on the indazole ring and the methyl protons of the carboxylate group. The position (chemical shift) and splitting pattern (coupling constants) of the aromatic protons are particularly important for confirming the 4-nitro substitution pattern.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon of the carboxylate, the methyl carbon, and the carbons of the indazole ring. The chemical shifts are sensitive to the electronic effects of the substituents; for instance, the carbon atom attached to the nitro group (C4) would be significantly influenced. researchgate.net
¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for studying nitrogen-containing heterocycles. wikipedia.orgipb.pt Although less sensitive than ¹H NMR, it provides direct information about the electronic environment of the nitrogen atoms in the indazole ring and the nitro group. sci-hub.senorthwestern.edu The chemical shifts can differentiate between the N1 and N2 positions of the indazole core and the nitrogen of the NO₂ group. researchgate.netnih.gov The IUPAC recommends nitromethane (CH₃NO₂) as the standard for ¹⁵N NMR chemical shifts. northwestern.edu
Table 1: Predicted NMR Data for this compound
| Technique | Functional Group | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (H5, H6, H7) | 7.0 - 9.0 | Complex splitting patterns confirming substitution. |
| Aromatic Proton (H3) | 8.0 - 9.0 | Typically a singlet. | |
| Methyl Protons (-OCH₃) | 3.5 - 4.5 | Singlet, integrating to 3 protons. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 170 | Single resonance in the downfield region. |
| Aromatic Carbons | 110 - 150 | Shifts influenced by the nitro and carboxylate groups. | |
| Methyl Carbon (-OCH₃) | 50 - 60 | Single resonance in the upfield region. | |
| ¹⁵N NMR | Indazole Nitrogens (N1, N2) | -150 to -50 (relative to CH₃NO₂) | Distinct shifts for each nitrogen of the pyrazole (B372694) ring. |
Two-dimensional (2D) NMR experiments are essential for establishing connectivity between atoms and understanding the molecule's spatial arrangement.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity of the proton network within the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon or nitrogen atoms, aiding in the definitive assignment of ¹³C and ¹⁵N spectra. northwestern.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and heteroatoms (¹³C, ¹⁵N). It is crucial for piecing together the molecular framework, for example, by correlating the methyl protons to the carbonyl carbon and the N1 of the indazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and the spatial relationship between different parts of the molecule, such as the orientation of the methyl carboxylate group relative to the indazole ring.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₉H₇N₃O₄), HRMS would be used to confirm its monoisotopic mass of 221.0437 Da. This precision allows for differentiation from other compounds that might have the same nominal mass but a different elemental composition.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. For this compound, this analysis would:
Confirm the planar structure of the indazole ring system.
Determine the orientation of the nitro and methyl carboxylate substituents relative to the ring.
Provide insight into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern how the molecules pack together in the crystal lattice. nih.gov
Studies on similar nitroindazole derivatives have utilized this technique to reveal critical structural details that influence their properties. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. Key absorption bands for this compound would include:
Strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
A strong stretching vibration for the carbonyl (C=O) group of the ester, expected around 1720-1740 cm⁻¹.
C-O stretching vibrations for the ester group.
C=C and C=N stretching vibrations characteristic of the aromatic indazole ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nsf.gov It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would be effective in identifying vibrations of the aromatic ring system and the symmetric stretch of the nitro group.
Table 2: Key Vibrational Frequencies for Functional Group Identification
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) | Weak |
| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 (Strong) | Strong |
| Carbonyl (C=O) | Stretch | 1720 - 1740 (Strong) | Moderate |
| C-O-C | Ester Stretches | 1000 - 1300 (Moderate) | Weak |
Electrochemical Techniques for Redox Behavior and Radical Intermediate Detection
Electrochemical methods are used to study the redox properties of molecules, providing information on their ability to accept or donate electrons. For a nitroaromatic compound, these techniques are particularly relevant for investigating the reduction of the nitro group.
Cyclic Voltammetry (CV): CV measures the current response of a compound to a cycling potential. For nitroindazole derivatives, CV in aprotic solvents like DMSO typically shows a reversible or quasi-reversible one-electron reduction of the nitro group to form a nitro anion radical (NO₂⁻•). nih.govuchile.clresearchgate.net The reduction potential provides a measure of the ease of this process. Further irreversible reduction steps may be observed at more negative potentials. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), EPR is a technique that specifically detects species with unpaired electrons, such as free radicals. wikipedia.orgunibo.it It is the "gold standard" for characterizing radical intermediates. nih.govresearchgate.net When coupled with electrochemical reduction, EPR can be used to detect and characterize the nitro anion radical formed from this compound. The resulting EPR spectrum provides information about the distribution of the unpaired electron's spin density across the molecule through the analysis of hyperfine coupling constants with magnetic nuclei like ¹⁴N and ¹H. nih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-Br-7-nitroindazole |
Future Research Directions and Unexplored Avenues in Indazole 1 Carboxylate Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
The synthesis of complex molecules, including nitroaromatic heterocycles, traditionally relies on methods that can be resource-intensive and generate significant waste. A major future focus will be the development of greener synthetic routes to indazole-1-carboxylates.
Future research should prioritize the replacement of hazardous reagents and solvents. For instance, traditional nitration methods often employ harsh acid mixtures. Alternative, eco-friendly nitration techniques, such as photochemical nitration or the use of solid-supported reagents, could be adapted for the synthesis of nitroindazoles. researchgate.netresearchgate.net These methods can reduce the reliance on strong acids and minimize the production of acidic waste streams. researchgate.net
Furthermore, the principles of green chemistry, such as maximizing atom economy and utilizing renewable feedstocks, should be integrated into synthetic design. The use of catalytic systems over stoichiometric reagents is a key aspect of this approach. For the reduction of nitroaromatic compounds, for example, traditional iron powder catalysts produce large amounts of iron sludge. rsc.org Research into non-metal catalysts, which are often cheaper and more environmentally friendly, presents a promising alternative. rsc.org
The adoption of energy-efficient techniques is another critical avenue. Microwave-assisted synthesis and ultrasound-assisted reactions can significantly accelerate reaction times and improve yields, thereby reducing energy consumption compared to conventional heating methods. researchgate.net Investigating these techniques for the synthesis and modification of methyl 4-nitro-1H-indazole-1-carboxylate could lead to more sustainable manufacturing processes.
| Green Chemistry Approach | Potential Application in Indazole-1-Carboxylate Synthesis | Anticipated Benefits |
| Flow Chemistry | Synthesis of N-methylated indazoles and other derivatives. acs.orgresearchgate.net | Enhanced safety, scalability, and reproducibility. acs.org |
| Photochemical Nitration | Introduction of the nitro group onto the indazole ring. researchgate.net | Milder reaction conditions, reduced acid waste. researchgate.net |
| Microwave-Assisted Synthesis | Acceleration of cyclization and functionalization reactions. researchgate.net | Reduced reaction times, improved energy efficiency. researchgate.net |
| Non-Metal Catalysts | Reduction of the nitro group to an amino group for further derivatization. rsc.org | Avoidance of metal contamination, lower cost. rsc.org |
Exploration of Underutilized Reactivity Modes of the Indazole Core for Novel Derivatizations
The indazole nucleus is a versatile scaffold, yet its full reactive potential remains to be unlocked. Future research should focus on exploring novel ways to functionalize the indazole core, particularly at positions that are traditionally difficult to access.
For this compound, the nitro group and the carboxylate group offer initial points for modification. However, direct C-H functionalization of the benzene (B151609) portion of the indazole ring is a powerful strategy for introducing new substituents. rsc.org Transition-metal-catalyzed C-H activation has emerged as an efficient method for creating new carbon-carbon and carbon-heteroatom bonds, and its application to indazole-1-carboxylates could yield a diverse library of new compounds. rsc.orgnih.gov
Cycloaddition reactions represent another underutilized approach for elaborating the indazole structure. For instance, nitroindazoles bearing a vinyl group can participate in 1,3-dipolar cycloadditions to append other heterocyclic moieties, such as pyrazoline units. mdpi.comnih.gov This strategy could be adapted to derivatives of this compound to create complex, polycyclic systems with potentially novel biological activities.
Furthermore, the reactivity of the pyrazole (B372694) ring within the indazole system can be further exploited. While N1 and N2 alkylations are common, regioselective functionalization at the C3 position remains a topic of interest. chim.itpnrjournal.com Developing new methods for C3-functionalization, such as direct borylation or fluorination, would provide valuable tools for medicinal chemists. chim.it
| Reactivity Mode | Example Transformation | Potential Outcome for Indazole-1-Carboxylates |
| C-H Functionalization | Palladium-catalyzed ortho-acylation of the benzene ring. nih.gov | Introduction of ketone functionalities for further derivatization. |
| 1,3-Dipolar Cycloaddition | Reaction of an N-vinyl-nitroindazole with a nitrile imine. mdpi.com | Synthesis of pyrazoline-fused indazole systems. mdpi.com |
| C3-Position Derivatization | Copper-catalyzed C3-allylation of the indazole core. pnrjournal.com | Access to novel C3-substituted indazoles with quaternary centers. pnrjournal.com |
| Reductive Cyclization | Deoxygenation of a nitroaromatic imine to form the indazole ring. mdpi.com | Alternative synthetic routes to the core indazole structure. |
Integration of High-Throughput Experimentation and Automation in Indazole Synthesis
The synthesis and optimization of reaction conditions for novel indazole derivatives can be a time-consuming process. High-throughput experimentation (HTE) and laboratory automation offer powerful solutions to accelerate this discovery pipeline. synplechem.comtrajanscimed.com
Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions. synplechem.comnih.gov This is particularly valuable for complex reactions like the Ullmann cyclization, where identifying optimal conditions can be challenging. nih.govacs.org By employing HTE, researchers can quickly identify safe and efficient conditions for the synthesis of compounds like this compound. nih.gov
Flow chemistry is another key technology that is well-suited for automation and can offer significant advantages over traditional batch synthesis. acs.orgmdpi.comacs.org Performing reactions in a continuous flow reactor allows for precise control over parameters like temperature and residence time, leading to improved yields and safety, especially for reactions involving hazardous intermediates like hydrazine. acs.org The integration of in-line analytical techniques, such as LC-MS and NMR, can provide real-time data for reaction optimization. nih.gov
The development of modular, automated systems, sometimes referred to as "kit chemistry," simplifies the execution of common synthetic transformations. nih.gov These systems use pre-packaged reagents in cartridges, allowing for the automated synthesis of compound libraries with minimal human intervention. nih.gov Applying this concept to indazole chemistry would enable the rapid generation of derivatives for biological screening.
| Technology | Application in Indazole Chemistry | Key Advantages |
| High-Throughput Experimentation (HTE) | Screening of catalysts and conditions for Ullmann-type reactions. nih.gov | Rapid optimization, identification of robust reaction conditions. nih.gov |
| Automated Flow Chemistry | Scalable synthesis of N-substituted indazoles. acs.orgmdpi.com | Enhanced safety, precise reaction control, ease of scale-up. acs.org |
| Robotic Synthesis Platforms | Parallel synthesis of indazole derivative libraries. nih.gov | Increased efficiency, reproducibility, and reduced manual labor. synplechem.com |
| Integrated Analysis (LC-MS, NMR) | Real-time monitoring and optimization of flow reactions. nih.gov | Faster development cycles, immediate feedback on reaction performance. nih.gov |
Computational Design and Prediction of Novel Indazole Derivatives with Tunable Reactivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering a rational approach to the design of new indazole derivatives with desired properties.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound. nih.govcore.ac.uk By calculating parameters such as the HOMO-LUMO energy gap, researchers can predict the molecule's chemical hardness and reactivity, providing insights into its behavior in different chemical reactions. nih.gov DFT studies can also elucidate reaction mechanisms, as demonstrated in the study of Pd-catalyzed coupling reactions of indazoles, helping to explain the origin of regioselectivity. acs.org
Quantitative Structure-Activity Relationship (QSAR) models are valuable for predicting the biological activity or toxicity of new compounds based on their chemical structure. nih.govmdpi.com For nitroaromatic compounds, QSAR models have been developed to estimate properties like in vivo toxicity. nih.govmdpi.com Such models could be applied to a virtual library of derivatives of this compound to prioritize the synthesis of compounds with a favorable predicted safety profile.
Molecular docking and molecular dynamics simulations can be used to predict how indazole derivatives will interact with biological targets, such as proteins or enzymes. nih.govresearchgate.net This in silico screening can guide the design of new compounds with enhanced binding affinity and selectivity, accelerating the drug discovery process. nih.govmdpi.com By combining these computational approaches, it is possible to design novel indazole-1-carboxylates with finely tuned electronic properties and biological activities before committing to their synthesis in the laboratory.
| Computational Method | Application to Indazole-1-Carboxylates | Predicted Information |
| Density Functional Theory (DFT) | Calculation of HOMO-LUMO energy gap and reaction pathways. nih.govacs.org | Molecular reactivity, chemical stability, and reaction mechanisms. nih.govacs.org |
| QSAR Modeling | Prediction of toxicity and other biological properties of nitroaromatic compounds. nih.govmdpi.com | Prioritization of synthetic targets with desirable biological profiles. |
| Molecular Docking | Simulation of binding interactions with therapeutic protein targets. nih.govresearchgate.net | Binding affinity, selectivity, and potential as drug candidates. nih.gov |
| Molecular Dynamics (MD) Simulation | Analysis of the stability of ligand-protein complexes over time. nih.gov | Stability of binding modes and dynamic behavior in a biological environment. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
